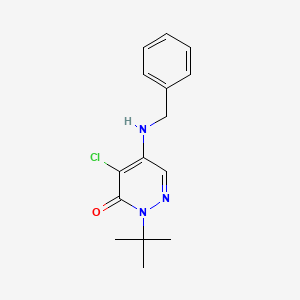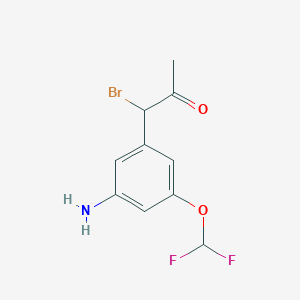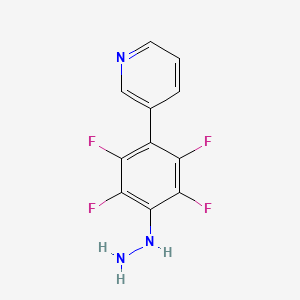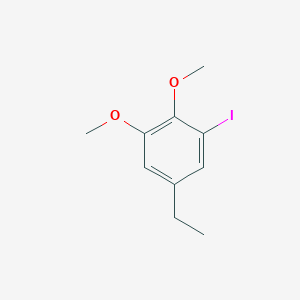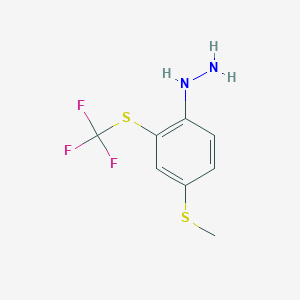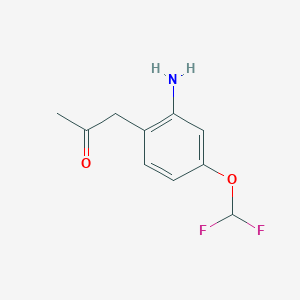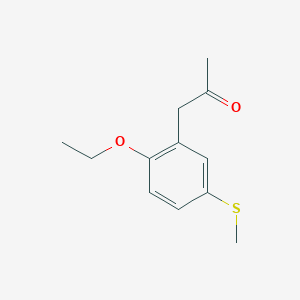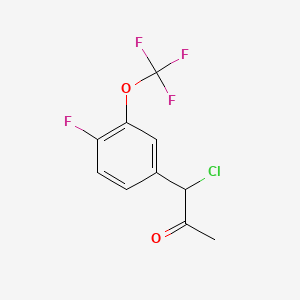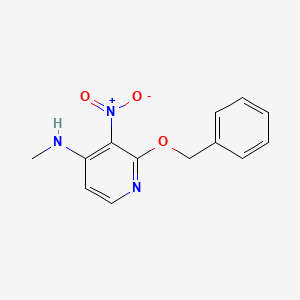
2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is an organic compound that belongs to the class of aminopyridines and derivatives. This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a nitro group and a methylated amine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine typically involves the following steps:
Benzyloxylation: The benzyloxy group is introduced via a reaction with benzyl bromide in the presence of a base such as sodium hydride.
N-Methylation: The methylation of the amine group is carried out using methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as zinc or tin in dilute mineral acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but used primarily as a reagent for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position of the amine group.
Uniqueness
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
N-methyl-3-nitro-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C13H13N3O3/c1-14-11-7-8-15-13(12(11)16(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
SANHVLZOTOGLAV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=NC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


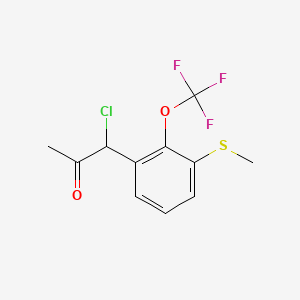
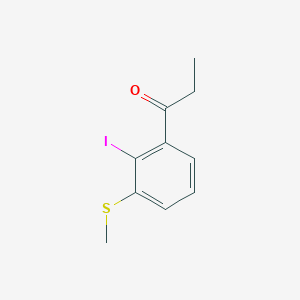
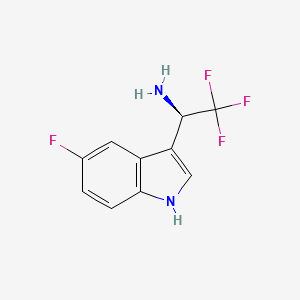

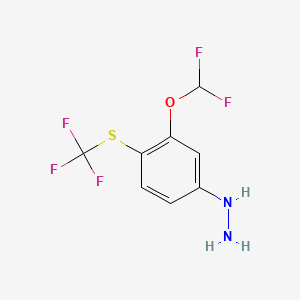
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
